Dodecanohydrazide
Overview
Description
Dodecanohydrazide, also known as lauryl hydrazine or dodecanoic hydrazide, is an organic compound with the molecular formula C12H26N2O. It is a carbohydrazide derivative and appears as a colorless to pale yellow solid. This compound is soluble in many organic solvents such as alcohols, ethers, and ketones .
Preparation Methods
Dodecanohydrazide can be synthesized through the reaction of dodecanoyl chloride with hydrazine under basic conditions. The typical procedure involves suspending dodecanoyl chloride in a sodium hydroxide solution and gradually adding hydrazine. The reaction mixture is then purified to obtain this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Dodecanohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: It reacts with aldehydes and ketones to form hydrazones and Schiff bases
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Condensation agents: Such as aldehydes and ketones.
Major products formed from these reactions include hydrazones, Schiff bases, and various substituted derivatives .
Scientific Research Applications
Dodecanohydrazide has diverse applications in scientific research:
Mechanism of Action
The exact mechanism of action for dodecanohydrazide is not fully understood. it is believed to exert its effects through the inhibition of hydroxyl groups and hydrogen bonding interactions. It may also form amides with quinoline derivatives, which could contribute to its biological activity .
Comparison with Similar Compounds
Dodecanohydrazide can be compared with other similar compounds such as:
Hexadecanohydrazide: Similar in structure but with a longer carbon chain.
Octadecanohydrazide: Also similar but with an even longer carbon chain.
Lauryl hydrazine: Another name for this compound, emphasizing its lauryl group.
What sets this compound apart is its specific chain length, which influences its solubility and reactivity. Its unique properties make it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
dodecanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(15)14-13/h2-11,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHSQQSLTYMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277204 | |
Record name | Dodecanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-22-4 | |
Record name | Lauric hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5399-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 1136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Dodecanehydrazide in medicinal chemistry?
A1: Dodecanehydrazide shows promise as a building block for synthesizing compounds with potential antioxidant and antitumor activities. Studies have demonstrated its utility in creating various heterocyclic derivatives, some exhibiting notable activity against human cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) []. Furthermore, research suggests that Dodecanehydrazide derivatives can inhibit oxidation in rat brain and kidney homogenates, highlighting their potential as antioxidants [].
Q2: How does the structure of Dodecanehydrazide contribute to its corrosion inhibition properties?
A2: Dodecanehydrazide, derived from lauric acid, acts as a mixed-type corrosion inhibitor for mild steel in acidic environments []. While the exact mechanism is still under investigation, research suggests its long hydrocarbon chain facilitates adsorption onto the metal surface, creating a protective barrier against corrosive agents []. This adsorption process appears to follow Temkin's adsorption isotherm, suggesting a physical adsorption mechanism [].
Q3: What computational chemistry methods have been employed to study Dodecanehydrazide derivatives?
A3: Researchers utilized Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to investigate the electronic properties of Lauric acid-based hydrazones, including Dodecanehydrazide derivatives []. These studies involved geometrical optimization, FT-IR vibrational analysis, UV-visible spectral analysis, and calculations of global reactivity parameters (GRP), molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), natural bond orbital (NBO), electron localization function (ELF), localized orbital locator (LOL), and nonlinear optical (NLO) properties []. These computational analyses provided valuable insights into the reactivity, electronic properties, and potential applications of Dodecanehydrazide derivatives.
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